![molecular formula C8H11N3O B2856525 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine CAS No. 1881756-56-4](/img/structure/B2856525.png)
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine is a heterocyclic compound that features a fused ring system combining furan and pyrimidine moieties
Applications De Recherche Scientifique
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been found to target atr kinase , which is essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
Similar compounds have been found to inhibit atr kinase , which could potentially lead to the disruption of DNA repair mechanisms and cell cycle regulation .
Biochemical Pathways
Inhibition of atr kinase by similar compounds could potentially affect dna repair pathways and cell cycle regulation .
Result of Action
Similar compounds have shown strong efficacy in inhibiting the growth of certain tumor cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require the use of catalysts and specific temperature conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted furo[3,4-d]pyrimidine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar fused ring system, known for its biological activities.
Pyrido[2,3-d]pyrimidine: Another related compound with therapeutic potential.
Uniqueness
7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine is unique due to its specific structural arrangement and the presence of the furan ring fused with the pyrimidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
7,7-dimethyl-5H-furo[3,4-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-8(2)6-5(4-12-8)3-10-7(9)11-6/h3H,4H2,1-2H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCVBBXFYRNNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NC(=NC=C2CO1)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
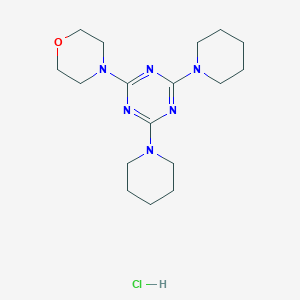
![2-Chloro-1-[3-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B2856444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2856446.png)
![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)
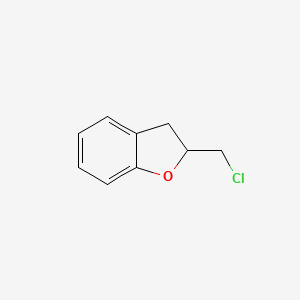
![2,5-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2856455.png)

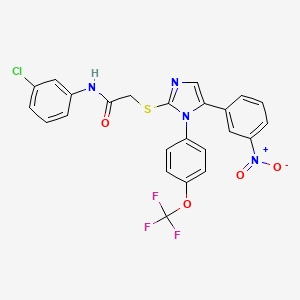
![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)
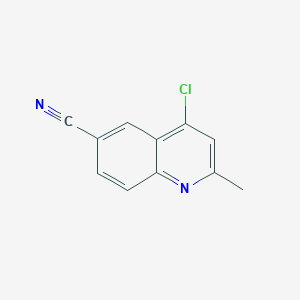
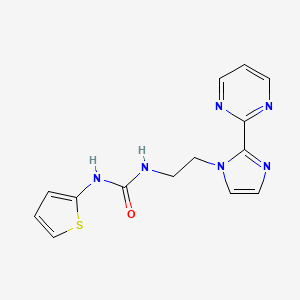
![N-[(4-methoxyphenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2856463.png)
